Acid-PEG3-NHS ester

Beschreibung

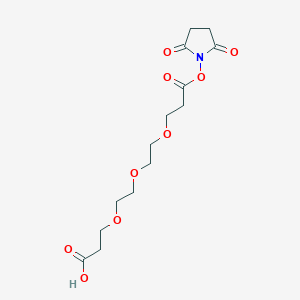

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYPWGXODZJYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119868 | |

| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835759-79-9 | |

| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG3-NHS Ester: Principles, Protocols, and Applications

This guide provides a comprehensive technical overview of Acid-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and surface modification. We will delve into its core chemical principles, provide field-proven protocols for its application, and explore its role in advancing scientific research and therapeutic development.

Introduction: The Molecular Architecture and Strategic Advantage of this compound

This compound is a meticulously designed molecule that serves as a bridge, covalently connecting two different molecular entities. Its structure features three key components: an N-hydroxysuccinimide (NHS) ester, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture provides a powerful toolkit for researchers and drug developers.

The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), which are readily available on proteins (at the N-terminus and on lysine residues) and amine-modified oligonucleotides.[1][][][4] This reaction forms a stable and effectively irreversible amide bond under physiological conditions, ensuring the integrity of the resulting conjugate.[]

The polyethylene glycol (PEG) spacer is not merely a linker; it is a functional component that imparts significant advantages. The hydrophilic nature of the PEG chain enhances the water solubility of the molecule and its conjugates, which is crucial when working with hydrophobic drugs or proteins.[1][][5][6][7][8] Furthermore, PEG is renowned for its biocompatibility and ability to reduce immunogenicity, often referred to as the "stealth effect."[5][6][7][9][10] This property can prolong the circulation half-life of therapeutic molecules in vivo by shielding them from the immune system.[6][7][8]

The terminal carboxylic acid provides a second point of reactivity, orthogonal to the NHS ester. This carboxyl group can be activated, typically using carbodiimide chemistry (e.g., with EDC), to react with other nucleophiles, such as amines, enabling the sequential attachment of different molecules.[1][][4] This bifunctionality is central to the construction of complex bioconjugates.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

| Property | Value | Source(s) |

| Molecular Formula | C14H21NO9 | [1][11] |

| Molecular Weight | ~347.32 g/mol | [1][][11] |

| CAS Number | 1835759-79-9 | [1][11] |

| Appearance | Pale yellow oily matter or solid | [] |

| Solubility | Soluble in DMSO, DMF, DCM | [1][] |

| Storage Conditions | -20°C, desiccated | [1][12][13] |

Expert Insight: The NHS ester moiety is susceptible to hydrolysis, especially in aqueous environments and at elevated pH.[][14][15][16][17][18][19] Therefore, it is imperative to store the reagent under desiccated conditions and to allow it to equilibrate to room temperature before opening to prevent moisture condensation.[15][18] For optimal reactivity, stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF.[16][20][21][22]

The Chemistry of Conjugation: A Tale of Two Reactive Groups

The utility of this compound lies in the distinct reactivity of its two terminal functional groups.

The Amine-Reactive NHS Ester: Mechanism and Critical Parameters

The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[][14]

Caption: Workflow for carboxyl group activation and conjugation.

Field-Proven Protocols and Methodologies

The following protocols are provided as a starting point and should be optimized for specific applications.

Protocol for Protein Labeling with this compound

This protocol describes the labeling of a protein with a molecule that has already been conjugated to the carboxylic acid end of this compound, leaving the NHS ester available for reaction with the protein's primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound derivative.

-

Anhydrous DMSO or DMF.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. [22][23]2. Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO or DMF. [24]3. Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution with gentle mixing. [25]The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation. [25]4. Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. [22][25]5. Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM to consume any unreacted NHS esters. [25]6. Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer. [22][25][26]

Protocol for Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the use of this compound to PEGylate nanoparticles that have primary amines on their surface.

Materials:

-

Amine-functionalized nanoparticles.

-

This compound.

-

Anhydrous DMSO or DMF.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Centrifuge.

Procedure:

-

Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL). [27]2. Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. A 10-fold molar excess of the linker relative to the estimated surface amine groups is a common starting point for optimization. [27]4. Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing. [27]5. Purification: Centrifuge the nanoparticles to pellet them and remove the supernatant containing unreacted linker. Resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times to ensure complete removal of excess reagents.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in numerous applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile. [7][8]* PROTACs (Proteolysis-Targeting Chimeras): this compound is suitable for synthesizing PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. [1]* Nanoparticle Functionalization: Modifying the surface of nanoparticles with this linker can enhance their stability in biological fluids, prolong circulation time, and provide a handle for attaching targeting ligands. [8][10][28][29]* Bioconjugation and Labeling: It is widely used for attaching labels such as fluorescent dyes or biotin to proteins and other biomolecules for detection and analysis. [7][]

Conclusion and Future Perspectives

This compound is a powerful and versatile heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, combining an amine-reactive NHS ester, a biocompatible PEG spacer, and an orthogonal carboxylic acid, provides researchers with a high degree of control over the design and synthesis of complex molecular architectures. A thorough understanding of the underlying reaction mechanisms and the critical parameters governing the conjugation efficiency is paramount for its successful application. As the demand for more sophisticated and targeted therapeutics and diagnostics continues to grow, the utility of precisely engineered linkers like this compound will undoubtedly expand, enabling new innovations in medicine and biotechnology.

References

- FAQs About PEG Linkers for Drug Delivery and Bioconjugation - PurePEG. (2025, July 18).

- This compound | C14H21NO9 | CID 102514762 - PubChem - NIH.

- This compound, 1835759-79-9 - BroadPharm.

- In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm. (2023, June 19).

- PEG Linkers And Their Applications In Different Fields - MolecularCloud. (2022, April 27).

- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines - Benchchem.

- Overview of PEG Linkers - ChemPep.

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents - Thermo Fisher Scientific.

- What are PEG Linkers? - Creative Biolabs.

- NHS Esters for Antibody Labeling - BOC Sciences.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.

- This compound (CAT#: ADC-L-689) - Creative Biolabs.

- Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - NIH.

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.

- CAS 1835759-79-9 this compound - BOC Sciences.

- N-Hydroxysuccinimide active ester.

- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22).

- This compound|CAS 1835759-79-9 - DC Chemicals.

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.

- Application Notes and Protocols for Surface Modification of Nanoparticles with Sco-peg3-cooh - Benchchem.

- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D. (2015, June 22).

- N3-PEG-NHS - Biopharma PEG.

- NHS ester PEG - BOC Sciences.

- Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine) - Benchchem.

- This compound | CAS# 1835759-79-9 | PEG Linker - MedKoo Biosciences.

- Protocol for PEG NHS Ester - BroadPharm. (2022, January 18).

- Application Notes and Protocols for SCo-peg3-NH2 in Drug Delivery Systems - Benchchem.

- An In-depth Technical Guide to the Synthesis and Characterization of Acid-PEG3-PFP Ester - Benchchem.

- Technical Support Center: Quantification of Labeling with SCo-peg3-NH2 - Benchchem.

- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.

- This compound CAS#: 1835759-79-9 - ChemicalBook.

- This compound, CAS 1835759-79-9 | AxisPharm.

- Scalable Synthesis of Azido PEG NHS Esters and its Derivatives - ijrpr.

- Surface Modification of Nanoparticles with Amino-PEG3-CH2COOH: Application Notes and Protocols - Benchchem.

- PEG modification of carboxylated nanoparticles. NP surface carboxylic... - ResearchGate.

- NHS ester protocol for labeling proteins - Abberior Instruments.

- This compound - Sigma-Aldrich.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- Protocol for PEG NHS Reagents - AxisPharm. (2024, September 23).

- Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC - NIH. (2018, July 6).

- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC - NIH.

- NHS-PEG-NHS - Biopharma PEG.

- Bioconjugation reagents - Lumiprobe.

Sources

- 1. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]

- 4. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]

- 5. purepeg.com [purepeg.com]

- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 9. chempep.com [chempep.com]

- 10. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 17. N-Hydroxysuccinimide active ester [schem.jp]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. broadpharm.com [broadpharm.com]

- 22. glenresearch.com [glenresearch.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acid-PEG3-NHS Ester: Structure, Reactivity, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Acid-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and diagnostic development. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical structure, its precise mechanism of action, and field-proven protocols for its application.

Section 1: Molecular Architecture and Functional Significance

This compound is a meticulously designed molecule featuring three distinct functional domains: a terminal carboxylic acid, a triethylene glycol (PEG3) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. Each component serves a strategic purpose, contributing to the reagent's versatility and efficacy in creating precisely engineered bioconjugates.

1.1 The Functional Groups: A Tale of Two Ends

The defining characteristic of this compound is its heterobifunctional nature. One terminus features a stable carboxylic acid (-COOH), while the other is capped with a highly reactive NHS ester.

-

N-Hydroxysuccinimide (NHS) Ester: This is the workhorse for bioconjugation. NHS esters are highly efficient acylating agents that react specifically with primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine residues) to form stable, covalent amide bonds.[1][2][3]

-

Carboxylic Acid: The opposing carboxyl group provides a secondary, orthogonal reactive handle. It can be conjugated to other molecules, surfaces, or nanoparticles through carbodiimide chemistry (e.g., using EDC or DCC), expanding the linker's utility.[4][5][6]

1.2 The PEG3 Spacer: More Than Just a Linker

The central triethylene glycol (-(CH₂CH₂O)₃-) spacer is critical to the reagent's performance. Its inclusion offers several key advantages:

-

Hydrophilicity: The PEG chain significantly increases the water solubility of the reagent and the resulting conjugate, which is crucial when working with biomolecules in aqueous buffers.[4][5][6]

-

Biocompatibility: PEG is well-known for its low immunogenicity and resistance to protein adsorption, often reducing aggregation and improving the pharmacokinetic profile of therapeutic conjugates.

-

Steric Hindrance Reduction: The flexible, 12-atom chain length of the PEG3 spacer provides adequate distance between conjugated molecules, minimizing steric hindrance that could otherwise impair biological activity (e.g., antibody-antigen binding).

Physicochemical Properties

A clear understanding of the molecule's properties is essential for accurate experimental design.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₁NO₉ | [4][7] |

| Molecular Weight | 347.32 g/mol | [4][7] |

| CAS Number | 1835759-79-9 | [4][6] |

| Solubility | Soluble in DMSO, DMF, DCM | [6][] |

| Storage | Store at -20°C, desiccated | [4][6] |

Section 2: The Chemistry of Amine-Reactive Conjugation

The utility of this compound hinges on the controlled and efficient reaction between the NHS ester and primary amines. This reaction is a classic example of nucleophilic acyl substitution.

2.1 Mechanism of Action

The process begins with the nucleophilic attack of an unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[9]

Caption: Mechanism of NHS ester reaction with a primary amine.

2.2 The Critical Role of pH

The reaction pH is the single most important parameter governing the success of an NHS ester conjugation.[10][11] It represents a critical balance between two competing processes: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).

-

Amine Reactivity: For the primary amine to act as a nucleophile, it must be in its deprotonated (-NH₂) state. At pH values below the pKa of the amine (~10.5 for lysine), the group is predominantly protonated (-NH₃⁺) and non-reactive.[11] As the pH increases towards the alkaline range, the concentration of reactive, deprotonated amine increases.

-

NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction that cleaves the ester bond and renders the reagent inactive. The rate of hydrolysis increases dramatically with rising pH.[1][12]

The Optimal pH Window: The optimal pH for most NHS ester conjugations is between pH 7.2 and 8.5 .[1] This range provides a sufficient concentration of nucleophilic primary amines while keeping the rate of hydrolysis manageable.[10][13]

| pH | Temperature | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Room Temp | Minutes |

| Source: [1][9][12] |

Section 3: Field-Proven Experimental Protocol

This section provides a trusted, step-by-step methodology for labeling a model protein, such as an IgG antibody, with this compound. This protocol is designed to be a self-validating system, incorporating steps for purification and characterization.

3.1 Materials and Reagents

-

Protein: IgG antibody at 2-5 mg/mL (must be in an amine-free buffer like PBS).

-

Linker: this compound.

-

Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[10]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.[2][10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS).[14]

3.2 Experimental Workflow

Caption: Experimental workflow for protein conjugation.

3.3 Step-by-Step Procedure

-

Prepare Protein Solution: Ensure the antibody is at a concentration of 2-5 mg/mL in an amine-free buffer (e.g., PBS). Higher protein concentrations generally lead to better labeling efficiency.[2] Buffers containing primary amines like Tris are incompatible as they compete for reaction.[1]

-

Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. NHS esters are moisture-sensitive, so use fresh, high-quality solvent.[15]

-

Adjust Reaction pH: To the protein solution, add 1/10th volume of 1 M sodium bicarbonate buffer to raise the final pH to ~8.3.[2]

-

Initiate Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution while gently vortexing. The optimal ratio may need to be determined empirically.

-

Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[14][16] For sensitive proteins, the reaction can be performed for 2-4 hours at 4°C to minimize hydrolysis.[1]

-

Quench the Reaction: Stop the reaction by adding quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with and consume any remaining NHS esters.

-

Purify the Conjugate: Separate the labeled protein from unreacted linker and byproducts (like N-hydroxysuccinimide) using a desalting column equilibrated in the desired final storage buffer (e.g., PBS).[14]

-

Characterize and Store: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry. Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[14]

Section 4: Advanced Considerations and Troubleshooting

-

Hydrolysis Management: The primary competing reaction is the hydrolysis of the NHS ester.[1][12] To minimize this, always prepare linker solutions immediately before use, use anhydrous solvents, and control the reaction pH and time carefully. The N-hydroxysuccinimide byproduct of hydrolysis absorbs light around 260 nm, which can be used to assess the stability of a stock solution.[1][15]

-

Buffer Choice: Never use buffers containing primary amines (e.g., Tris, Glycine) for the conjugation reaction itself. Preferred buffers include phosphate, bicarbonate, or HEPES.[1]

-

Low Labeling Efficiency: If labeling is inefficient, consider increasing the molar excess of the linker, increasing the protein concentration, or confirming the reaction pH is within the optimal 8.0-8.5 range.[2]

Section 5: Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in numerous advanced applications:

-

Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody. The terminal carboxylic acid can then be activated to conjugate a cytotoxic drug, forming a targeted therapeutic agent.

-

PROTAC Development: It serves as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[17]

-

Surface Modification: The linker can be used to functionalize amine-coated surfaces or nanoparticles. The NHS ester reacts with the surface amines, leaving a terminal carboxylic acid available for subsequent coupling of biomolecules.

-

Diagnostic Probes: By conjugating a reporter molecule (like a fluorophore) to one end and a targeting moiety (like a peptide) to the other, this compound can be used to create specific probes for imaging and diagnostic assays.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

NHS-ester-protein-labeling. Protocols.io. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

This compound. Creative Biolabs. [Link]

-

Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at given pH values at room temperature. ResearchGate. [Link]

-

This compound. DC Chemicals. [Link]

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. iright.com [iright.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]

- 6. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]

- 7. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. interchim.fr [interchim.fr]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. NHS-ester-protein-labeling [protocols.io]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Acid-PEG3-NHS Ester: Properties, Mechanisms, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Acid-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and proteomics. We will delve into its core properties, reaction mechanisms, and provide field-proven protocols for its application, empowering researchers, scientists, and drug development professionals to leverage this versatile tool with precision and confidence.

Introduction: The Strategic Role of Heterobifunctional PEG Linkers

In the intricate world of bioconjugation, the ability to covalently link two distinct molecular entities with control and efficiency is paramount. Heterobifunctional linkers, possessing two different reactive groups, are instrumental in this endeavor, minimizing the formation of undesirable homodimers and enabling sequential conjugation strategies.[1] this compound emerges as a particularly valuable tool in this class, featuring a terminal N-hydroxysuccinimide (NHS) ester and a carboxylic acid, separated by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer.[2][3]

The PEG component is not merely a spacer; it imparts crucial physicochemical properties to the conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of often-hydrophobic payloads, mitigates aggregation, and can reduce the immunogenicity of the final bioconjugate.[4][5] Furthermore, the defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules, which can be critical for maintaining their biological activity.[4]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

Chemical Structure and Physicochemical Data

The structure of this compound, chemically named 3-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)propanoic acid, is central to its dual functionality.[2]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₉ | [2] |

| Molecular Weight | 347.32 g/mol | [2] |

| CAS Number | 1835759-79-9 | [2] |

| Appearance | White to off-white solid or oil | [6] |

| Purity | Typically ≥95% | [2][3] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [2] |

Stability and Storage

Proper handling and storage are critical to maintain the reactivity of this compound. The NHS ester moiety is susceptible to hydrolysis, a process that is accelerated by moisture and alkaline pH.[7] Therefore, it is imperative to store the reagent at -20°C with a desiccant.[7] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[7] It is highly recommended to dissolve the reagent immediately before use and to avoid preparing stock solutions for long-term storage, as the NHS ester will readily hydrolyze.[7]

Reaction Mechanisms and Kinetics

This compound's utility stems from the distinct reactivity of its two terminal functional groups.

The Amine-Reactive NHS Ester

The NHS ester is a highly efficient functional group for targeting primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[8] The reaction is a nucleophilic acyl substitution, where the deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[8][9]

Caption: Mechanism of NHS ester reaction with a primary amine.

The efficiency of this reaction is critically dependent on pH.[10] The reactive species is the deprotonated primary amine (-NH₂).[10] At a pH below the pKa of the amine (around 10.5 for lysine), the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction.[10] As the pH increases, the concentration of the reactive amine increases, favoring conjugation.[10] However, this is a delicate balance, as the rate of NHS ester hydrolysis also increases with pH.[11]

Table 2: pH-Dependence of NHS Ester Hydrolysis

| pH | Half-life of NHS Ester | Source(s) |

| 7.0 (at 0°C) | 4-5 hours | [11][12] |

| 7.4 (at room temp) | > 2 hours | [13] |

| 8.0 (at room temp) | ~210 minutes | [14] |

| 8.5 (at room temp) | ~180 minutes | [14] |

| 8.6 (at 4°C) | 10 minutes | [11][12] |

| 9.0 (at room temp) | < 9 minutes | [13] |

An optimal pH range of 7.2-8.5 is generally recommended for NHS ester conjugations, providing a good compromise between amine reactivity and NHS ester stability.[9][12]

The Activatable Carboxylic Acid

The terminal carboxylic acid of this compound is not inherently reactive towards amines and requires activation.[2] This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16]

The activation process proceeds in two steps:

-

Formation of an O-acylisourea intermediate: EDC reacts with the carboxyl group to form a highly reactive, but unstable, O-acylisourea intermediate.[15]

-

Formation of a stable NHS ester: The O-acylisourea intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.[15]

This two-step activation is favored in bioconjugation as it minimizes side reactions and the resulting NHS ester can be used for efficient conjugation to primary amines at physiological pH.[16]

Caption: Experimental workflow for protein labeling.

Sequential Conjugation: Activating the Carboxylic Acid

This protocol describes the activation of the carboxylic acid on a molecule already conjugated with this compound, for subsequent reaction with another amine-containing molecule.

Materials:

-

Molecule conjugated with this compound (in an appropriate buffer).

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0. [16]* EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-hydroxysuccinimide).

-

Amine-containing molecule for conjugation.

-

Coupling Buffer: 0.1 M phosphate buffer, pH 7.2-8.0.

Protocol:

-

Prepare for Activation: Exchange the buffer of the conjugated molecule to the Activation Buffer.

-

Activation: Add a 1.5-fold molar excess of both EDC and NHS to the solution. [16]Incubate for 15-30 minutes at room temperature.

-

Buffer Exchange: Immediately exchange the buffer to the Coupling Buffer to remove excess EDC and NHS and to raise the pH for the subsequent amine reaction.

-

Second Conjugation: Add the amine-containing molecule to the activated conjugate and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final bioconjugate to remove unreacted molecules and byproducts.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Conjugations

| Issue | Possible Cause | Recommended Solution | Source(s) |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Prepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents. | [17] |

| Incompatible buffer | Use an amine-free buffer (e.g., PBS, HEPES, borate). Avoid Tris and glycine. | [17][18] | |

| Suboptimal pH | Optimize the reaction pH within the 7.2-8.5 range. | [10] | |

| Precipitation of Reagents | Poor solubility | Adjust reactant concentrations. Add a small amount of a water-miscible organic solvent like DMSO or DMF. | [16] |

| Difficulty in Purification | Hydrolysis of NHS ester on the purification column | Perform purification promptly after the reaction. | [16] |

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers a strategic advantage in the design and synthesis of complex bioconjugates. Its well-defined structure, incorporating a hydrophilic PEG spacer with amine-reactive and activatable carboxyl functionalities, provides researchers with a robust tool for a multitude of applications. By understanding the underlying chemical principles, optimizing reaction conditions, and adhering to best practices in handling and purification, scientists can effectively harness the potential of this compound to advance their research in drug delivery, diagnostics, and beyond.

References

-

Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science. [Link]

-

Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. ACS Publications. [Link]

-

Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

-

The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]

-

Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... ResearchGate. [Link]

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]

-

Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. National Institutes of Health. [Link]

-

Troubleshooting Guides. Creative Biolabs. [Link]

-

Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. MDPI. [Link]

-

Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

-

Heterobifunctional Crosslinkers. Creative Biolabs. [Link]

-

This compound (CAT#: ADC-L-689). Creative Biolabs. [Link]

Sources

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Function of Acid-PEG3-NHS Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Bioconjugation and the Role of PEG Linkers

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to create a hybrid system with enhanced functionality. This powerful technique is the cornerstone of numerous advancements in medicine and biotechnology, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostics.[][2]

At the heart of every bioconjugate is the linker, a molecular bridge that connects the functional components. The linker's properties are paramount, dictating the stability, solubility, and in vivo behavior of the final conjugate. Polyethylene glycol (PEG) linkers have become indispensable in this field due to their unique and advantageous properties.[3][4] PEG is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[3][4] Its inclusion in a bioconjugate can:

-

Enhance Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules, a crucial factor for intravenous drug administration.[4][5]

-

Increase Stability: PEG chains can shield biomolecules from enzymatic degradation, extending their functional lifetime.[2][4]

-

Reduce Immunogenicity: The "stealth" properties of PEG can mask a bioconjugate from the immune system, reducing the likelihood of an adverse immune response and prolonging circulation time.[3][5]

-

Provide Spatial Control: The defined length of a PEG linker allows for precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of each component.[2]

Section 2: The Acid-PEG3-NHS Ester Linker: Structure and Properties

The this compound is a heterobifunctional linker, meaning it possesses two different reactive groups at its termini.[6][7] This specific linker features a carboxylic acid group and a N-hydroxysuccinimide (NHS) ester, connected by a short chain of three ethylene glycol units (PEG3).[6][7]

Chemical Structure

The structure of the this compound is characterized by:

-

An NHS Ester Group: This is a highly reactive group that specifically targets primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[8][9]

-

A Carboxylic Acid Group: This group provides a second point of attachment, which can be activated to react with primary amines using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][]

-

A PEG3 Spacer: This short, hydrophilic chain of three ethylene glycol units provides a defined distance between the conjugated molecules and enhances the overall water solubility of the linker and the resulting conjugate.[6][11]

Caption: Chemical structure of this compound linker.

Physicochemical Properties

The properties of the this compound linker are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C14H21NO9 | [12] |

| Molecular Weight | 347.32 g/mol | [][12] |

| Appearance | Pale Yellow Oily Matter | [] |

| Solubility | Soluble in DCM, DMF, DMSO | [] |

| Purity | ≥95% | [7][] |

Section 3: Mechanism of Action: The Chemistry of Bioconjugation

The utility of the this compound linker lies in the specific and efficient reactions of its terminal functional groups.

NHS Ester Reaction with Primary Amines

The NHS ester is a highly effective amine-reactive functional group.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[8][13] An unprotonated primary amine (-NH2), acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[13] This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[9][13]

This reaction is highly dependent on pH.[8][13] At a low pH (<7), primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing the reaction.[13] At a higher pH, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases.[13][14] Therefore, the optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[14][]

Caption: Reaction mechanism of NHS ester with a primary amine.

A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[13][] The rate of hydrolysis increases with pH, which can reduce the efficiency of the conjugation reaction.[14][16]

Table: Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[13][14] |

| 8.0 | 4 | ~1 hour[13] |

| 8.6 | 4 | 10 minutes[13][14] |

Carboxylic Acid Activation and Amine Coupling

The terminal carboxylic acid group of the linker can be activated to react with primary amines using coupling reagents such as EDC in the presence of NHS.[6][] This two-step process first forms an NHS ester in situ, which then reacts with a primary amine as described above. This allows for a more controlled, sequential conjugation strategy.

Section 4: Applications in Research and Drug Development

The unique properties of the this compound linker make it a versatile tool for a wide range of applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[17] The linker plays a pivotal role in the stability and efficacy of an ADC.[] The this compound can be used to attach the drug to the antibody via the abundant lysine residues on the antibody surface.[6][17] The hydrophilic PEG3 spacer can help to improve the solubility and pharmacokinetic profile of the ADC.[4]

Protein and Peptide Modification

The this compound is widely used for the modification of proteins and peptides.[6][18] This can be done to:

-

Attach labels: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins for use in diagnostic assays and imaging studies.[17]

-

Improve therapeutic properties: PEGylation of therapeutic proteins can enhance their stability, reduce their immunogenicity, and extend their circulation half-life.[4][19]

-

Create novel bioconjugates: The linker can be used to couple different proteins or peptides together to create bifunctional molecules with novel properties.[20][21]

Nanoparticle Functionalization

PEGylated nanoparticles are of great interest for drug delivery and diagnostic applications.[4] The this compound can be used to functionalize the surface of nanoparticles, allowing for the attachment of targeting ligands, drugs, or imaging agents.[4] The PEG linker helps to shield the nanoparticles from the immune system, prolonging their circulation time and improving their delivery to target tissues.[4]

Section 5: Experimental Protocols

The following protocols provide a general framework for using the this compound linker in bioconjugation reactions. Optimization may be required for specific applications.

General Protocol for Protein Labeling with this compound

This protocol describes the labeling of a protein with the this compound via its NHS ester group.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[22][23]

-

This compound

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)[25]

-

Size-exclusion chromatography column for purification[26]

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.[22][23]

-

Prepare Linker Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[22][26]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution while gently stirring.[22][26] The final concentration of the organic solvent should be less than 10%.[22]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[22][23]

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[25][26]

-

Purification: Purify the conjugate from excess, unreacted reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer.[26]

Sources

- 2. precisepeg.com [precisepeg.com]

- 3. chempep.com [chempep.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. glenresearch.com [glenresearch.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. purepeg.com [purepeg.com]

- 18. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 19. creativepegworks.com [creativepegworks.com]

- 20. researchgate.net [researchgate.net]

- 21. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. furthlab.xyz [furthlab.xyz]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Mastering the Medium: An In-depth Technical Guide to the Solubility of Acid-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Acid-PEG3-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal carboxylic acid, a flexible three-unit polyethylene glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester, allows for the precise, covalent linkage of diverse molecular entities. However, the successful application of this reagent is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple solvent recommendations to explain the underlying chemical principles, provide field-proven protocols, and offer robust troubleshooting strategies to empower researchers in achieving reproducible and efficient conjugation outcomes.

Core Concepts: Structure Dictates Solubility

The solubility of this compound is a tale of two functionalities. The short PEG3 chain, composed of repeating ethylene oxide units, is hydrophilic and designed to enhance water solubility.[1][2] Conversely, the NHS ester end of the molecule, while crucial for its reactivity with primary amines, contributes to a more hydrophobic character, limiting its direct solubility in aqueous solutions. This dual nature is central to understanding how to properly handle and utilize this crosslinker.

The presence of the hydrophilic PEG spacer is a deliberate design choice to improve the overall properties of the resulting conjugate, often increasing the solubility of hydrophobic molecules, reducing aggregation, and minimizing immunogenicity.[3][]

Caption: Structural components of this compound.

Solubility in Organic Solvents: The Recommended First Step

Due to the limited aqueous solubility and high susceptibility to hydrolysis of the NHS ester group, the universally recommended procedure is to first dissolve this compound in a dry, water-miscible organic solvent.[5][6] This creates a concentrated stock solution that can then be added in small volumes to the aqueous reaction buffer.

Causality Behind Solvent Choice: The primary reason for this two-step process is to protect the moisture-sensitive NHS ester from premature hydrolysis.[7] Water acts as a competing nucleophile to the target amine, and direct dissolution in an aqueous buffer would lead to significant degradation of the reagent before it has a chance to react with the intended molecule.

Recommended Solvents and Quantitative Data:

| Solvent | Qualitative Solubility | Semi-Quantitative Guideline | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Soluble[3][] | >10 mg/mL[9] | The most common and highly recommended solvent. Must be anhydrous (moisture-free) to prevent hydrolysis of the NHS ester. |

| Dimethylformamide (DMF) | Soluble[3][] | >10 mg/mL[9] | A suitable alternative to DMSO. Must be high-purity, anhydrous, and amine-free, as DMF can degrade to form dimethylamine, which will react with the NHS ester.[6] |

| Dichloromethane (DCM) | Soluble[3][] | Not typically used for bioconjugation stock solutions due to immiscibility with aqueous buffers. | Useful for synthesis and purification processes. |

The Challenge of Aqueous Solubility: A Balancing Act

While the PEG spacer is intended to improve aqueous solubility, direct dissolution of this compound in aqueous buffers is not recommended and often leads to precipitation or rapid hydrolysis.[5] The key to a successful conjugation is the controlled introduction of the organic stock solution into the aqueous reaction medium.

The Critical Role of pH: The pH of the aqueous buffer is the most critical parameter influencing the success of the conjugation reaction. It represents a trade-off between two competing factors: the reactivity of the target amine and the stability of the NHS ester.

-

Amine Reactivity: The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein). For the amine to be nucleophilic and reactive, it must be in its deprotonated state (R-NH2). At acidic pH, the amine is protonated (R-NH3+), rendering it unreactive.[10]

-

NHS Ester Stability (Hydrolysis): The NHS ester is susceptible to hydrolysis, a reaction that is significantly accelerated at higher pH due to the increased concentration of hydroxide ions.[10][11]

This dynamic dictates an optimal pH range for most NHS ester conjugations, typically between pH 7.2 and 8.5 .[12]

Caption: The pH-dependent trade-off in NHS ester conjugation.

Quantitative Impact of pH on NHS Ester Stability:

The stability of an NHS ester is often described by its half-life (t½), the time it takes for 50% of the reagent to hydrolyze. The following table provides approximate half-lives for NHS esters at different pH values, demonstrating the dramatic effect of pH on stability.

| pH | Approximate Half-life of NHS Ester |

| 7.0 | 4-5 hours[11] |

| 8.0 | 1 hour[11] |

| 8.5 | ~125-180 minutes[11][13] |

| 8.6 | 10 minutes[11] |

| 9.0 | <10 minutes[11] |

Experimental Protocols: A Self-Validating System

Adherence to a well-structured protocol is essential for reproducible results. The following methodologies are designed to be self-validating by incorporating best practices for handling this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the critical first step of preparing a usable form of the crosslinker.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or high-purity, anhydrous dimethylformamide (DMF)

-

Inert gas (e.g., argon or nitrogen) for storage (optional but recommended)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibrate the Reagent: Allow the vial of this compound to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[5]

-

Weigh the Reagent: In a low-humidity environment, quickly weigh the desired amount of the reagent into a microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM is common).[7][12] For example, to make a 10 mM solution with this compound (MW: 347.32 g/mol ), dissolve 3.47 mg in 1 mL of anhydrous solvent.

-

Mixing: Vortex the tube until the reagent is completely dissolved.

-

Use Immediately: It is strongly recommended to prepare the stock solution immediately before use. Do not prepare large quantities for long-term storage, as the NHS ester is moisture-sensitive.[7]

-

Short-Term Storage (if necessary): If the stock solution must be stored, dispense it into single-use aliquots, flush with an inert gas, cap tightly, and store at -20°C for no more than 1-2 months.[5]

Protocol 2: Bioconjugation to a Protein in Aqueous Buffer

This protocol describes the process of labeling a protein with the prepared this compound stock solution.

Materials:

-

Protein solution (1-10 mg/mL) in an appropriate amine-free buffer

-

Concentrated stock solution of this compound (from Protocol 1)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or borate buffer at pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification tools (e.g., desalting column or dialysis cassette)

Procedure:

-

Buffer Exchange: Ensure your protein of interest is in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed via dialysis or a desalting column.[12]

-

Reaction Setup: In a reaction tube, add the protein solution.

-

Initiate Conjugation: While gently vortexing the protein solution, slowly add the desired molar excess (typically 10- to 20-fold) of the this compound stock solution.[6]

-

Expert Insight: Adding the organic stock solution slowly to the vortexing aqueous solution prevents localized high concentrations of the reagent, which can cause precipitation of the protein or the reagent itself.

-

-

Control the Organic Solvent Concentration: Ensure the final volume of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v). Higher concentrations can lead to protein denaturation.[5]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any remaining unreacted NHS ester. Incubate for 15-30 minutes.[6]

-

Purification: Remove the excess, hydrolyzed reagent and byproducts from the conjugated protein using a desalting column or dialysis.

Caption: Experimental workflow for using this compound.

Troubleshooting Common Solubility-Related Issues

| Symptom | Probable Cause | Recommended Solution |

| Reagent precipitates upon addition to aqueous buffer. | Low Aqueous Solubility: The concentration of the crosslinker is too high for the aqueous buffer. | - Ensure the final concentration of the organic solvent is <10%.- Add the organic stock solution more slowly to the vortexing buffer.- Decrease the initial molar excess of the reagent. |

| Low or no conjugation yield. | Hydrolyzed Reagent: The NHS ester was exposed to moisture before or during the reaction. | - Always use anhydrous solvents for stock solutions.- Equilibrate the reagent vial to room temperature before opening.- Prepare stock solutions fresh for each experiment. |

| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | - Perform buffer exchange into an amine-free buffer like PBS, HEPES, or borate prior to the reaction. | |

| Suboptimal pH: The pH is too low (<7), leading to protonated, unreactive amines, or too high (>9), causing rapid hydrolysis of the NHS ester. | - Verify the pH of your reaction buffer and adjust to the optimal range of 7.2-8.5. | |

| Protein precipitates during the reaction. | Denaturation: The concentration of the organic co-solvent is too high. | - Ensure the final concentration of DMSO or DMF is below 10%. |

| Change in Protein pI: The modification of positively charged lysine residues can alter the protein's isoelectric point (pI), causing it to become insoluble at the reaction pH. | - Try performing the reaction at a different pH within the 7.2-8.5 range.- Reduce the molar excess of the crosslinker to limit the degree of modification. |

Conclusion

The solubility of this compound is a nuanced interplay of its structural components and the chemical environment. While its PEG spacer enhances hydrophilicity, the reactivity and stability of the NHS ester group demand a methodical approach to its handling and use. By understanding the principles of its solubility in both organic and aqueous media, recognizing the critical role of pH, and adhering to validated experimental protocols, researchers can effectively harness the power of this versatile crosslinker. The key to success lies not in forcing its direct dissolution in aqueous solutions, but in embracing the standard two-step procedure of preparing a concentrated organic stock solution for controlled introduction into the reaction mixture. This approach minimizes hydrolysis, maximizes conjugation efficiency, and ultimately leads to more reliable and reproducible scientific outcomes.

References

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

De la Oliva, N., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from [Link]

-

Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]

-

AxisPharm. (n.d.). This compound, CAS 1835759-79-9. Retrieved from [Link]

-

DC Chemicals. (n.d.). This compound|CAS 1835759-79-9. Retrieved from [Link]

-

Nojima, Y., et al. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & Pharmaceutical Bulletin, 32(3), 523-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the hydrolysis of porphyrin NHS-esters P3-NHS in carbonate.... Retrieved from [Link]

-

Kalkhof, S., & Sinz, A. (2018). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 90(21), 12916-12923. Retrieved from [Link]

-

Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-689). Retrieved from [Link]

-

JenKem Technology. (2025). heterobifunctional pegs. Retrieved from [Link]

Sources

- 1. This compound|CAS 1835759-79-9|DC Chemicals [dcchemicals.com]

- 2. chempep.com [chempep.com]

- 3. This compound, 1835759-79-9 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

Acid-PEG3-NHS ester molecular weight

An In-Depth Technical Guide to Acid-PEG3-NHS Ester: Properties, Applications, and Protocols

Abstract

This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. As a Senior Application Scientist, this document aims to deliver not just data, but actionable insights grounded in established scientific principles. We will delve into the core physicochemical properties of this reagent, including its precise molecular weight and the reactivity of its dual functional groups. The guide offers detailed, field-tested protocols for two-step conjugation strategies, methods for characterization, and troubleshooting advice. All concepts are supported by authoritative references and visual diagrams to ensure clarity and practical applicability for researchers, chemists, and professionals in the field of drug development.

Introduction: The Versatility of Bifunctional PEG Linkers

In the landscape of bioconjugation, the ability to covalently link different molecular entities with precision and control is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of biomolecules while reducing immunogenicity. The this compound stands out as a particularly versatile reagent. It is a heterobifunctional linker, meaning it possesses two different reactive groups at opposite ends of a short, discrete PEG chain (n=3).

These two groups are:

-

An N-hydroxysuccinimide (NHS) ester: This group provides highly efficient, amine-specific reactivity, readily forming stable amide bonds with primary amines, such as the side chain of lysine residues on proteins or antibodies.

-

A terminal carboxylic acid (-COOH): This group is relatively stable and can be activated for a secondary conjugation step, most commonly through carbodiimide chemistry (e.g., using EDC and Sulfo-NHS) to react with other primary amines.

This dual functionality enables a controlled, two-step conjugation strategy, which is critical for creating complex bioconjugates where random crosslinking must be avoided. This guide will explore the properties and applications of this powerful molecule in detail.

Chapter 1: Physicochemical Properties of this compound

A thorough understanding of the crosslinker's fundamental properties is the bedrock of successful conjugation chemistry. These parameters dictate storage conditions, reaction setup, and purification strategies.

Chemical Structure and Molecular Weight

The precise molecular weight is a critical parameter for subsequent analytical confirmation, such as mass spectrometry, where even small mass shifts are used to verify conjugation success.

-

Chemical Formula: C₁₃H₁₉NO₈

-

Molecular Weight (MW): 317.29 g/mol

-

Spacer Arm Length: 15.6 Å (Angstroms)

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 317.29 g/mol | |

| Chemical Formula | C₁₃H₁₉NO₈ | |

| Spacer Arm Length | 15.6 Å | |

| CAS Number | 1614532-37-3 | |

| Appearance | White to off-white solid |

Solubility and Stability

This compound is typically soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For reactions involving biological molecules in aqueous media, a stock solution is first prepared in a water-miscible organic solvent and then added to the aqueous reaction buffer.

The stability of the NHS ester group is highly pH-dependent. It is susceptible to hydrolysis, a competing reaction that cleaves the NHS group and renders the linker inactive for amine conjugation.

-

Optimal pH for NHS-ester reaction: 7.0 - 8.5.

-

Hydrolysis Rate: Increases significantly with rising pH (e.g., > 8.5). The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9.

This underscores the importance of maintaining proper pH control during conjugation and using freshly prepared reagents. The terminal carboxylic acid group, in contrast, is highly stable under typical reaction conditions.

Key Functional Groups and Reactivity

The utility of this compound stems from the distinct reactivity profiles of its two terminal groups.

Caption: Workflow for two-step bioconjugation using this compound.

-

The NHS Ester: This group reacts with primary amines (R-NH₂) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is the cornerstone of the first conjugation step. It is crucial to use buffers devoid of primary amines, such as phosphate-buffered saline (PBS) or borate buffer, as amine-containing buffers (e.g., Tris) will compete for the NHS ester and quench the reaction.

-

The Carboxylic Acid: After the first conjugation, the terminal carboxylic acid remains available. It can be activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of Sulfo-NHS. This converts the carboxyl group into a semi-stable amine-reactive Sulfo-NHS ester, which can then react with a primary amine on a second molecule to complete the crosslinking process.

Chapter 2: Core Applications in Bioconjugation

The unique structure of this compound lends itself to a variety of sophisticated applications where controlled, sequential additions are necessary.

Principle of Two-Step Labeling and Conjugation

The primary application is to serve as a bridge between two molecules, often proteins, peptides, or a protein and a small molecule drug/probe. The process involves:

-

Step 1 (NHS Ester Reaction): The first protein or molecule is reacted with the NHS ester end of the linker. After the reaction, excess linker is removed via dialysis or size-exclusion chromatography.

-

Step 2 (Carboxylic Acid Activation): The newly formed "PEGylated intermediate" is then subjected to a second reaction where the terminal carboxylic acid is activated with EDC/Sulfo-NHS to conjugate a second amine-containing molecule.

This stepwise approach provides superior control over the final conjugate composition compared to one-pot reactions with homobifunctional crosslinkers.

Antibody-Drug Conjugate (ADC) Development

In ADC construction, this compound can be used to link a cytotoxic payload to an antibody. The NHS ester first reacts with lysine residues on the antibody. The resulting carboxyl-terminated PEG linker on the antibody can then be activated to conjugate an amine-containing drug molecule. The PEG3 spacer enhances the solubility of the conjugate and can help overcome steric hindrance.

Surface Immobilization for Diagnostics

This linker is ideal for immobilizing proteins onto amine-functionalized surfaces (e.g., glass slides, magnetic beads) for applications like ELISA or biosensors.

-

The protein of interest is first reacted with the this compound.

-

The resulting carboxyl-terminated protein is then activated with EDC/Sulfo-NHS.

-

This activated protein is then added to the amine-coated surface, resulting in stable, covalent immobilization.

Chapter 3: Experimental Protocols

Scientific integrity demands reproducible protocols. The following are detailed, step-by-step methodologies that include the rationale behind key choices.

General Considerations Before Starting

-

Buffer Selection: For the NHS ester reaction (Protocol 3.2), use an amine-free buffer such as PBS (Phosphate-Buffered Saline) at pH 7.2-7.5. Avoid Tris, glycine, or ammonia.

-

Reagent Preparation: Prepare this compound stock solution in anhydrous DMSO or DMF immediately before use. NHS esters are moisture-sensitive.

-

Molar Excess: The ratio of linker to protein must be optimized. A starting point is often a 10- to 20-fold molar excess of linker over the protein.

Protocol: Labeling a Protein with this compound

This protocol describes the first step: creating the carboxyl-terminated protein intermediate.

Caption: Workflow for labeling a protein with this compound.

-

Protein Preparation: Dissolve the protein to be labeled (e.g., an antibody at 2-5 mg/mL) in 1X PBS, pH 7.4.

-

Calculate Reagent Amount:

-

Moles of Protein = (mass of protein in g) / (MW of protein in g/mol )

-

Moles of Linker = Moles of Protein × Molar Excess (e.g., 20)

-

Mass of Linker (mg) = Moles of Linker × 317.29 g/mol × 1000

-

-

Linker Solubilization: Dissolve the calculated mass of this compound in anhydrous DMSO to a stock concentration of ~10 mg/mL.

-

Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can sometimes yield better results with sensitive proteins.

-

Purification: Remove excess, unreacted linker and the NHS byproduct using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS. This step is critical to prevent interference in the next stage.

-

Verification (Optional but Recommended): Confirm successful labeling via MALDI-TOF mass spectrometry. A mass shift corresponding to one or more linker molecules (n × 317.29 Da, minus the mass of released NHS) should be observed.

Chapter 4: Characterization and Quality Control

Verification of conjugation is not optional; it is essential for data interpretation and reproducibility.

Table 2: Techniques for Characterizing this compound Conjugates

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirm covalent modification and determine the degree of labeling (DOL). | A mass spectrum showing peaks corresponding to the unmodified protein and the protein plus integer multiples of the linker's mass. |

| SDS-PAGE | Visualize the increase in molecular weight of the conjugate. | A band shift upwards on the gel for the conjugated protein compared to the unmodified control. The shift may be subtle for a single PEG3 addition. |

| HPLC (SEC, RP) | Assess purity, aggregation, and successful conjugation. | A shift in retention time. Size-Exclusion Chromatography (SEC) can show the formation of larger complexes, while Reverse-Phase (RP) HPLC can separate species based on changes in hydrophobicity. |

Chapter 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling Efficiency | 1. Inactive NHS ester due to hydrolysis (old reagent or moisture).2. Presence of primary amines (e.g., Tris) in the protein buffer.3. Insufficient molar excess of the linker. | 1. Use fresh, high-quality reagent. Prepare stock solutions immediately before use in anhydrous DMSO.2. Buffer exchange the protein into an amine-free buffer like PBS or HEPES.3. Increase the molar excess of the linker (e.g., to 50x) and optimize incubation time. |

| Protein Precipitation/Aggregation | 1. High concentration of organic solvent (DMSO/DMF).2. The modification alters protein folding and stability.3. Incorrect pH. | 1. Keep the final concentration of organic solvent below 10% (v/v).2. Reduce the molar excess of the linker to achieve a lower degree of labeling. Perform the reaction at 4°C.3. Ensure the reaction buffer pH is within the protein's stability range (typically 7.0-8.0). |

| Difficulty in Secondary Conjugation (Carboxyl Step) | 1. Inefficient removal of excess linker from Step 1.2. Inactive EDC reagent.3. Presence of carboxyl-containing species (e.g., acetate, citrate) in the buffer. | 1. Ensure thorough purification of the intermediate using desalting columns or dialysis.2. Use fresh EDC; it is highly moisture-sensitive. Store desiccated at -20°C.3. Use a non-carboxyl buffer like MES for the EDC/NHS activation step. |

Conclusion

This compound is a powerful and versatile tool in the bioconjugation scientist's arsenal. Its well-defined structure, discrete PEG3 spacer, and dual-reactivity ends enable the controlled and sequential construction of complex biomolecular architectures. By understanding its core properties—from its precise molecular weight of 317.29 g/mol to the pH-dependent stability of its NHS ester—researchers can design and execute robust conjugation strategies. The protocols and troubleshooting guidance provided herein serve as a foundation for leveraging this reagent to its full potential in developing next-generation therapeutics, diagnostics, and research tools.

References

A Senior Application Scientist's Guide to Non-Cleavable PEG Linkers for Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the chemical covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1][2] Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[][4] This guide focuses on non-cleavable PEG linkers, which form stable, permanent bonds critical for applications where conjugate integrity is paramount. We will explore the strategic rationale for choosing non-cleavable linkers, delve into their chemical diversity, provide detailed, field-proven experimental protocols, and discuss their application in cutting-edge therapeutics like antibody-drug conjugates (ADCs).

The Foundation: Why Choose a Non-Cleavable PEG Linker?

The process of covalently attaching PEG chains to a molecule, known as PEGylation, dramatically improves a drug's performance by increasing its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation.[5][6] This leads to a longer circulation half-life and improved bioavailability.[7][8]